molecular formula C11H12O2 B14301665 5-(But-3-en-1-yl)-2H-1,3-benzodioxole CAS No. 117749-13-0

5-(But-3-en-1-yl)-2H-1,3-benzodioxole

Cat. No.: B14301665
CAS No.: 117749-13-0
M. Wt: 176.21 g/mol
InChI Key: VLNMESADVNTCHR-UHFFFAOYSA-N
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Description

5-(But-3-en-1-yl)-2H-1,3-benzodioxole is a benzodioxole derivative characterized by a 1,3-benzodioxole core substituted at the 5-position with a but-3-en-1-yl group (a four-carbon chain with a terminal double bond). This structural motif confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.

Properties

CAS No.

117749-13-0

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-but-3-enyl-1,3-benzodioxole

InChI

InChI=1S/C11H12O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h2,5-7H,1,3-4,8H2

InChI Key

VLNMESADVNTCHR-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Stille cross-coupling reaction, where a brominated benzodioxole is coupled with a butenyl stannane under palladium catalysis . The reaction conditions usually involve the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium carbonate, and the reaction is carried out in an inert atmosphere, typically under nitrogen or argon.

Industrial Production Methods

Industrial production of 5-(But-3-en-1-yl)-2H-1,3-benzodioxole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(But-3-en-1-yl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the butenyl group to a butyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the butenyl group.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Butyl-substituted benzodioxole.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

5-(But-3-en-1-yl)-2H-1,3-benzodioxole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(But-3-en-1-yl)-2H-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Alkenyl-Substituted Benzodioxoles

Compound Name Substituent Structure Key Properties/Applications References
5-(But-3-en-1-yl)-2H-1,3-benzodioxole But-3-en-1-yl Non-inducer of CYP1A1; used in enzyme regulation studies
5-(Prop-1-en-1-yl)-2H-1,3-benzodioxole Prop-1-en-1-yl (allyl) Synthesized via green chemistry methods; exhibits reactivity influenced by allyl conjugation
4-Methoxy-6-(prop-2-en-1-yl)-2H-1,3-benzodioxole Prop-2-en-1-yl + methoxy Methoxy group enhances electron density; alters solubility and interaction dynamics
Piperonyl butoxide Complex polyether chain Pesticide synergist; inhibits detoxification enzymes in insects

Key Insights :

  • The position and length of the alkenyl chain influence steric effects and electronic distribution.
  • Piperonyl butoxide demonstrates how bulky substituents (e.g., polyether chains) expand applications into pesticide synergism, contrasting with simpler alkenyl derivatives .

Epoxide and Sulfur-Containing Derivatives

Compound Name Substituent Structure Key Properties/Applications References
5-(Oxiran-2-yl)-2H-1,3-benzodioxole Epoxide (oxirane) High reactivity due to ring strain; undergoes nucleophilic attack
5-(1,3-Dithian-2-yl)-2H-1,3-benzodioxole 1,3-Dithiane ring Chair conformation in dithiane ring; forms supramolecular chains via C–H⋯π interactions

Key Insights :

  • Epoxide derivatives exhibit distinct reactivity profiles due to ring strain, enabling rapid electrophilic reactions, unlike the conjugated butenyl group in the target compound .
  • Sulfur-containing derivatives (e.g., dithiane) introduce conformational rigidity and unique packing behaviors in crystals, as seen in their zigzag supramolecular chains .

Pharmacologically Active Derivatives

Compound Name Substituent Structure Key Properties/Applications References
Tetrahydrofurofuranlignan 5-[(1S,3aR,4S,6aR)-4-(3,4,5-trimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2H-1,3-benzodioxole Fused furan-lignan system Potent anti-tumor activity; structural complexity enhances biological targeting
5-(4-Bromophenoxy)-2H-1,3-benzodioxole Bromophenoxy Intermediate in synthesizing antiparasitic agents; halogen enhances stability

Key Insights :

  • Furan-lignan hybrids demonstrate how fused ring systems can enhance anti-tumor efficacy, contrasting with the simpler alkenyl-substituted benzodioxoles .
  • Halogenated derivatives (e.g., bromophenoxy) improve metabolic stability, a feature absent in the non-halogenated target compound .

Solubility and Reactivity Trends

  • Electron-Donating Groups : Methoxy (in 4-methoxy-6-(prop-2-en-1-yl)-2H-1,3-benzodioxole) increases solubility in polar solvents compared to the hydrophobic butenyl group .
  • Conjugated Systems : The but-3-en-1-yl group in the target compound allows for resonance stabilization, whereas epoxide and dithiane substituents prioritize strain-driven reactivity .

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